molecular formula C15H13NO2 B219086 N-Formyl-N-hydroxy-trans-4-aminostilbene CAS No. 118745-11-2

N-Formyl-N-hydroxy-trans-4-aminostilbene

Cat. No.: B219086
CAS No.: 118745-11-2
M. Wt: 239.27 g/mol
InChI Key: ZRCLQGADDKPGRP-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl-N-hydroxy-trans-4-aminostilbene typically involves the formylation and hydroxylation of trans-4-aminostilbene. One common method includes the reaction of trans-4-aminostilbene with formic acid and hydrogen peroxide under controlled conditions to introduce the formyl and hydroxy groups . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as palladium or platinum can also be employed to facilitate the formylation and hydroxylation processes .

Chemical Reactions Analysis

Types of Reactions

N-Formyl-N-hydroxy-trans-4-aminostilbene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Properties

IUPAC Name

N-hydroxy-N-[4-[(E)-2-phenylethenyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-12-16(18)15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-12,18H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCLQGADDKPGRP-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030249
Record name N-Formyl-N-hydroxy-4-aminostilbene, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118745-11-2
Record name N-Formyl-N-hydroxy-4-aminostilbene, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118745112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Formyl-N-hydroxy-4-aminostilbene, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FORMYL-N-HYDROXY-4-AMINOSTILBENE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GHN6J043L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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